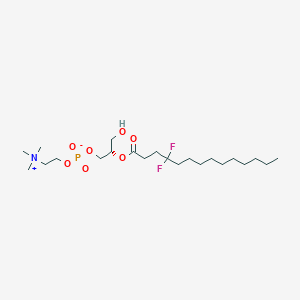![molecular formula C8H5FN2O B15202642 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15202642.png)
5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring. The imidazopyridine skeleton is known for its unique electronic and chemical properties, making it an attractive starting point for the synthesis of various therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, can increase the yield by reducing competing intermolecular reactions .
Another method involves the multi-component Groebke–Blackburn–Bienaymé reaction, which utilizes an aldehyde, 2-aminopyridine, and an isocyanide. This reaction is well-documented in synthetic chemistry literature and is known for its versatility and robustness .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate for oxidation), reducing agents (e.g., sodium borohydride for reduction), and nucleophiles (e.g., amines for substitution reactions). The reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions include 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (from oxidation), 5-Fluoroimidazo[1,2-a]pyridine-3-methanol (from reduction), and various substituted imidazopyridine derivatives (from substitution reactions) .
Wissenschaftliche Forschungsanwendungen
5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique electronic and chemical properties enable it to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde include other imidazopyridine derivatives, such as:
- 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
- 5-Fluoroimidazo[1,2-a]pyridine-4-carbaldehyde
- 5-Fluoroimidazo[1,2-a]pyridine-5-carbaldehyde
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C8H5FN2O |
|---|---|
Molekulargewicht |
164.14 g/mol |
IUPAC-Name |
5-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H |
InChI-Schlüssel |
TXFMYCSCZRXEBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C(=C1)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-benzyl-3-[(1S,2S)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea](/img/structure/B15202590.png)

![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B15202614.png)




![Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate](/img/structure/B15202635.png)

